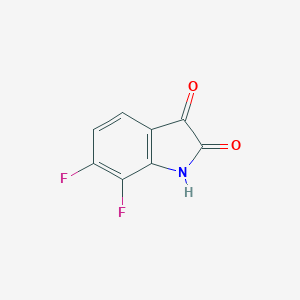










|
REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:11](Cl)(Cl)[CH:12]=[O:13].Cl.ON.S([O-])([O-])(=O)=[O:20].[Na+].[Na+].Cl>O>[F:9][C:8]1[C:2]([F:1])=[C:3]2[C:5]([C:12](=[O:13])[C:11](=[O:20])[NH:4]2)=[CH:6][CH:7]=1 |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC=C1F
|
|
Name
|
|
|
Quantity
|
825 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
24.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ON
|
|
Name
|
|
|
Quantity
|
138.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring the mixture for 10 hours at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
by stirring the mixture for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, crystals were removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting crystals were dried
|
|
Type
|
ADDITION
|
|
Details
|
added to hot concentrated sulfuric acid at 70° C.
|
|
Type
|
STIRRING
|
|
Details
|
by stirring the mixture for 1 hour at 80° C. to 90° C
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was then poured over ice
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent under reduced pressure
|


Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(C(NC2=C1F)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 116.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |